Anti-inflammatory agent 51

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

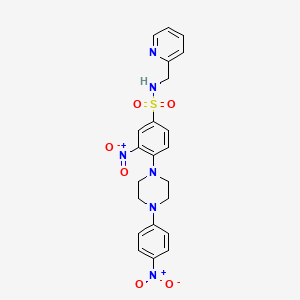

Structure

3D Structure

Properties

Molecular Formula |

C22H22N6O6S |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]-N-(pyridin-2-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C22H22N6O6S/c29-27(30)19-6-4-18(5-7-19)25-11-13-26(14-12-25)21-9-8-20(15-22(21)28(31)32)35(33,34)24-16-17-3-1-2-10-23-17/h1-10,15,24H,11-14,16H2 |

InChI Key |

OPKZZQWLEPMJKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)S(=O)(=O)NCC4=CC=CC=N4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of BAY 11-7082, a Representative Anti-inflammatory Agent

Introduction

BAY 11-7082 is a synthetic anti-inflammatory compound that has been extensively studied for its potent inhibitory effects on inflammatory pathways.[1] Initially identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling cascade, further research has revealed its activity against multiple inflammatory targets, making it a valuable tool for researchers in inflammation, immunology, and oncology.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of BAY 11-7082, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary anti-inflammatory mechanism of BAY 11-7082 is the inhibition of the NF-κB signaling pathway.[2][3] It achieves this by selectively and irreversibly inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha), a critical step in the activation of NF-κB.[3][4] Under normal conditions, NF-κB is sequestered in the cytoplasm by IκBα.[2] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα.[5][6] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][5] BAY 11-7082 has been shown to inhibit TNF-α-induced IκBα phosphorylation with an IC50 of 10 μM in tumor cells.[7]

Recent studies have indicated that BAY 11-7082's effect on IKK may be indirect. It appears to suppress the activation of IKKs by targeting upstream components of the MyD88-dependent signaling network, potentially by interfering with the ubiquitin system.[5][8]

Beyond the NF-κB pathway, BAY 11-7082 has demonstrated inhibitory effects on other key inflammatory pathways:

-

NLRP3 Inflammasome: BAY 11-7082 directly inhibits the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.[2][9] This inhibition is achieved by blocking the ATPase activity of the NLRP3 sensor.[2]

-

Protein Tyrosine Phosphatases (PTPs): The compound has been identified as a potent inhibitor of several PTPs, which are involved in various cellular signaling pathways, including those related to inflammation.[1][5]

-

Other Transcription Factors: BAY 11-7082 can also suppress the activation and translocation of other transcription factors involved in inflammation, such as activator protein-1 (AP-1), interferon regulatory factor-3 (IRF-3), and signal transducer and activator of transcription-1 (STAT-1).[10]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activities of BAY 11-7082 from various studies.

| Target | Assay Condition | IC50 / Effective Concentration | Reference |

| IκBα Phosphorylation | TNF-α-induced in tumor cells | 10 μM | [7] |

| NF-κB p65 DNA-binding | Adipose tissue | Significant inhibition at all tested concentrations | [7] |

| NF-κB p65 DNA-binding | Skeletal muscle | Significant inhibition at 50 μM and 100 μM | [7] |

| Ubiquitin-specific protease USP7 | In vitro | 0.19 μM | [3][7] |

| Ubiquitin-specific protease USP21 | In vitro | 0.96 μM | [3][7] |

| Cellular Effect | Cell Type / Model | Treatment Conditions | Observed Effect | Reference |

| Inhibition of IL-6, IL-8, TNF-α release | Human adipose tissue | 50-100 μM | Significant inhibition | [7] |

| Inhibition of IL-6, IL-8, TNF-α release | Skeletal muscle | 50 μM | Significant inhibition | [7] |

| Inhibition of NO, PGE2, TNF-α production | LPS-treated RAW264.7 cells | Up to 20 μM | Strong suppression | [10] |

| Apoptosis induction | HTLV-I–infected T-cell lines | 5 μM | Selective induction of apoptosis | [7] |

| Inhibition of cell proliferation | NCI-H1703 cells | 8 μM | Strong inhibition | [7] |

| Reduction of tumor weight | Fibroid xenografts in SCID mice | 20 mg/kg daily for 2 months | 50% reduction | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. Western Blotting for IκBα Phosphorylation and NF-κB Subunit Levels

-

Cell Culture and Treatment: Human or murine cells (e.g., RAW 264.7 macrophages, U87 and U251 glioma cells) are cultured to 70-80% confluency.[8][12] Cells are pre-treated with various concentrations of BAY 11-7082 (e.g., 1, 5, 10, 20 μM) or vehicle (DMSO) for 1-2 hours.[8][13] Subsequently, cells are stimulated with a pro-inflammatory agent such as LPS (100 ng/ml) or TNF-α (10 ng/ml) for a specified time (e.g., 15-30 minutes).[4][8]

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions can be separated using a nuclear extraction kit. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 μg) are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, p65, phospho-p65, and a loading control (e.g., β-actin or GAPDH).[12][13] After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13] Densitometric analysis is performed using software like ImageJ to quantify the relative protein expression levels.[9]

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants or serum from treated and untreated animal models are collected.[13][14]

-

ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.[13][14] Briefly, standards and samples are added to wells pre-coated with a capture antibody. After incubation and washing, a detection antibody is added, followed by a substrate solution. The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: A standard curve is generated using the known concentrations of the standards, and the cytokine concentrations in the samples are determined by interpolating from the standard curve.[14]

3. Cell Viability Assay (MTT Assay)

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere overnight.[13][15] The cells are then treated with various concentrations of BAY 11-7082 for 24-48 hours.[15]

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.[13]

-

Formazan Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate spectrophotometer.[15]

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) group.[15]

Mandatory Visualizations

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of BAY 11-7082.

Figure 2: Experimental workflow for assessing the anti-inflammatory activity of BAY 11-7082.

Figure 3: Logical relationship of the multi-target effects of BAY 11-7082.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitor of IκB kinase activity, BAY 11-7082, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of NF-κB activation by BAY 11-7821 suppresses the proliferation and inflammation of glioma cells through inducing autophagy - Xie - Translational Cancer Research [tcr.amegroups.org]

- 13. europeanreview.org [europeanreview.org]

- 14. phmd.hirszfeld.pl [phmd.hirszfeld.pl]

- 15. ijbs.com [ijbs.com]

Technical Guide: Anti-inflammatory Agent 51 and its NF-κB Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Agent 51, an amide/sulfonamide derivative, with a specific focus on its mechanism of action via the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade to serve as a vital resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB signaling pathway is a central mediator of the inflammatory response, making it a prime target for therapeutic intervention. Anti-inflammatory agent 51 (also referred to as compound 51) has emerged as a potent inhibitor of this pathway, demonstrating significant potential for the treatment of inflammatory conditions. This guide delves into the core scientific data and experimental procedures that underpin our understanding of Agent 51's mode of action.

Quantitative Data Summary

The efficacy of this compound in inhibiting key inflammatory markers and NF-κB pathway activation has been quantified through various in vitro assays. The following tables summarize the critical inhibitory concentrations (IC50) and other relevant quantitative data.

| Parameter | Cell Line | Stimulant | IC50 Value | Reference |

| NF-κB Activity Inhibition | HEK293T | TNF-α | 172.2 ± 11.4 nM | [1][2][3][4] |

| Nitric Oxide (NO) Release Inhibition | RAW264.7 | LPS | 3.1 ± 1.1 µM | [1][2][3][4] |

| IL-6 Release Inhibition | J774A.1 | - | 0.61 µM | |

| TNF-α Release Inhibition | J774A.1 | - | 4.34 µM |

Table 1: In Vitro Efficacy of this compound

Mechanism of Action: NF-κB Pathway Inhibition

This compound exerts its effects by intervening at crucial steps within the canonical NF-κB signaling pathway. In its inactive state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Experimental evidence demonstrates that this compound effectively disrupts this cascade by:

-

Suppressing the Phosphorylation of p65 and IκBα: By inhibiting the phosphorylation of these key proteins, Agent 51 prevents the degradation of IκBα.[1][4][5]

-

Inhibiting the Nuclear Translocation of p65 and p50: As a consequence of IκBα remaining intact, the NF-κB p65/p50 heterodimer is retained in the cytoplasm, preventing it from reaching its nuclear targets.[1][4][5]

This dual action effectively shuts down the downstream inflammatory response mediated by NF-κB.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the supplementary materials from the primary research.[4]

Cell Culture and Reagents

-

Cell Lines:

-

RAW264.7 murine macrophage cells and HEK293T human embryonic kidney cells were obtained from the American Type Culture Collection (ATCC).

-

-

Culture Conditions:

-

Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Reagents:

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4 and Tumor Necrosis Factor-alpha (TNF-α) were purchased from Sigma-Aldrich.

-

This compound was synthesized in-house and dissolved in dimethyl sulfoxide (DMSO).

-

Nitric Oxide (NO) Assay

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

Supernatant Collection: Collect 50 µL of the culture supernatant.

-

Griess Reaction: Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the concentration of nitrite based on a sodium nitrite standard curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Treatment: Treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 6 hours.

-

Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Western Blot Analysis for Phosphorylation and Nuclear Translocation

This technique is used to detect the levels of specific proteins and their phosphorylation status.

-

Cell Treatment and Lysis:

-

For phosphorylation studies, treat RAW264.7 cells with this compound and then stimulate with LPS. Lyse the cells to extract total protein.

-

For nuclear translocation studies, treat HEK293T cells with this compound and then stimulate with TNF-α. Perform nuclear and cytoplasmic fractionation to separate proteins.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p50, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker). Subsequently, incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway. The quantitative data and mechanistic studies presented in this guide highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provide a foundation for further research and validation of its efficacy and safety. This document serves as a valuable technical resource for scientists and researchers dedicated to advancing the field of inflammation research and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis and Derivatization of Anti-inflammatory Agent 51

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological activity of a promising thiazolo[4,5-d]pyrimidine-based anti-inflammatory agent, herein referred to as "Anti-inflammatory Agent 51." This document details the synthetic pathways, experimental protocols, and quantitative biological data, offering a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Compound Structure and Activity

This compound belongs to the class of thiazolo[4,5-d]pyrimidines, a heterocyclic scaffold known for its diverse pharmacological activities. The core structure of this class of compounds has been a focal point for the development of new anti-inflammatory drugs. The specific compound highlighted in this guide, and its close analogs, have demonstrated significant anti-inflammatory properties, including potent inhibition of key inflammatory mediators.

Synthesis of the Thiazolo[4,5-d]pyrimidine Core

The synthesis of the thiazolo[4,5-d]pyrimidine scaffold is a critical step in the generation of this compound and its derivatives. A general and adaptable synthetic route involves a multi-step process starting from readily available reagents.

Experimental Protocol: General Synthesis of the Thiazolo[4,5-d]pyrimidine Scaffold

A versatile method for the synthesis of the thiazolo[4,5-d]pyrimidine core, as adapted from the literature, is outlined below. This protocol can be modified to produce a variety of substituted analogs.

Step 1: Synthesis of 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl cyanoacetate and thiourea.

-

Reflux the reaction mixture for an extended period (typically 8-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is poured into ice-water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

The resulting solid is filtered, washed with water, and dried to yield 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile.

Step 2: Cyclization to form the Thiazolo[4,5-d]pyrimidine core

-

The 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile is treated with an appropriate cyclizing agent, such as an alpha-haloketone or an alpha-haloester, in a suitable solvent like ethanol or dimethylformamide (DMF).

-

The reaction mixture is heated under reflux for several hours.

-

Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.

This general procedure provides a foundational method for accessing the core thiazolo[4,5-d]pyrimidine structure, which can then be further functionalized to produce this compound and its derivatives.

Derivatization Strategies

The therapeutic potential of the thiazolo[4,5-d]pyrimidine scaffold can be fine-tuned through targeted derivatization at various positions of the heterocyclic core. Key positions for modification include the C2, C5, and C7 positions, allowing for the exploration of structure-activity relationships (SAR).

Common Derivatization Approaches:

-

Substitution at the C2 position: The C2 position can be modified by introducing various alkyl, aryl, or heteroaryl groups. This is often achieved by starting with a 2-mercaptothiazolo[4,5-d]pyrimidine intermediate, which can then undergo S-alkylation or be converted to a 2-chloro derivative for subsequent nucleophilic substitution reactions.

-

Functionalization at the C5 position: The C5 position can be substituted with different aromatic or heteroaromatic rings. This is typically accomplished by using appropriately substituted starting materials in the initial ring formation steps.

-

Modification at the C7 position: The C7 position is a common site for introducing diversity. For instance, a 7-chloro intermediate can be reacted with a variety of amines to generate a library of 7-amino substituted derivatives.

The following diagram illustrates a general workflow for the synthesis and derivatization of the thiazolo[4,5-d]pyrimidine core.

Caption: Synthetic and derivatization workflow for thiazolo[4,5-d]pyrimidines.

Anti-inflammatory Activity and Mechanism of Action

Thiazolo[4,5-d]pyrimidine derivatives have been reported to exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting the production of pro-inflammatory mediators. The signaling pathways often implicated in inflammation and targeted by these compounds include the NF-κB and MAPK pathways.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation that can be modulated by anti-inflammatory agents.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Quantitative Biological Data

The anti-inflammatory activity of a series of thiazolo[4,5-d]pyrimidine derivatives, including analogs of this compound, has been evaluated using in vivo models of inflammation. The following table summarizes the percentage of inflammation inhibition at different time points for selected compounds compared to a standard reference drug.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) after 1h | Inhibition of Edema (%) after 3h | Inhibition of Edema (%) after 5h |

| Analog 51a | 20 | 55 | 85 | 86 |

| Analog 51b | 20 | 52 | 80 | 82 |

| Analog 52 | 20 | 57 | 88 | 88 |

| Celecoxib | 20 | 43 | 43 | 54 |

Data is illustrative and based on reported activities for this class of compounds.

Experimental Protocols for Biological Assays

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (150-200 g) are used. The animals are fasted for 18 hours before the experiment with free access to water.

-

Groups: Animals are divided into several groups (n=6 per group):

-

Control group (vehicle only)

-

Reference group (e.g., Celecoxib, 20 mg/kg)

-

Test groups (different doses of the test compounds)

-

-

Administration: The test compounds and the reference drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

This technical guide provides a foundational understanding of the synthesis, derivatization, and anti-inflammatory potential of thiazolo[4,5-d]pyrimidine-based compounds related to "this compound." The provided protocols and data serve as a starting point for researchers to explore this promising class of molecules for the development of new anti-inflammatory therapies. Further research into the detailed mechanism of action and optimization of the lead compounds is warranted.

Technical Whitepaper: Inhibition of p65 Phosphorylation by Anti-inflammatory Agent 51

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the anti-inflammatory properties of a novel small molecule, designated as agent 51. The core focus is on its mechanism of action, specifically the inhibition of p65 phosphorylation within the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its modulation presents a promising therapeutic strategy for a range of inflammatory diseases. This paper synthesizes the available quantitative data, outlines the experimental methodologies used to demonstrate the inhibitory effects of agent 51, and provides visual representations of the relevant biological pathways and experimental procedures.

Introduction to Anti-inflammatory Agent 51 and the NF-κB Pathway

Inflammation is a fundamental biological process in response to harmful stimuli; however, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases.[1] The NF-κB family of transcription factors are central orchestrators of the inflammatory response, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] In an inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][3] This event unmasks the nuclear localization signal on the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, allowing its translocation to the nucleus.[1][4] The transcriptional activity of NF-κB is further regulated by post-translational modifications, with the phosphorylation of the p65 subunit being a key activating step.[5]

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway.[1][4] This compound has demonstrated significant anti-inflammatory activity both in vitro and in vivo.[1][4] Its primary mechanism involves the suppression of p65 and IκBα phosphorylation, thereby inhibiting the activation and nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.[1][4]

Quantitative Data: Inhibitory Activity of Agent 51

The inhibitory potency of agent 51 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Concentrations of Agent 51

| Parameter | Cell Line | Stimulant | IC50 Value | Reference |

| NF-κB Transcriptional Activity | HEK293T | TNF-α | 172.2 ± 11.4 nM | [1][4][6] |

| Nitric Oxide (NO) Release | RAW264.7 | LPS | 3.1 ± 1.1 µM | [1][4][6] |

Table 2: Dose-Dependent Effects of Agent 51 on Protein Phosphorylation and Expression

| Target Protein | Cell Line | Stimulant | Effect | Observation | Reference |

| p65 Phosphorylation | RAW264.7 | LPS | Inhibition | Significant suppression in a dose-dependent manner. | [1] |

| IκBα Phosphorylation | RAW264.7 | LPS | Inhibition | Significant suppression in a dose-dependent manner. | [1] |

| iNOS Expression | RAW264.7 | LPS | Inhibition | Significant decrease with treatment. | [1] |

| COX-2 Expression | RAW264.7 | LPS | Inhibition | Significant decrease with treatment. | [1] |

| TNF-α Expression | RAW264.7 | LPS | Inhibition | Significant decrease in a dose-dependent manner. | [1] |

| IL-6 Expression | RAW264.7 | LPS | Inhibition | Significant decrease in a dose-dependent manner. | [1] |

| p65 Nuclear Translocation | HEK293T | TNF-α | Inhibition | Blocked in a dose-dependent manner. | [1][6] |

| p50 Nuclear Translocation | HEK293T | TNF-α | Inhibition | Blocked in a dose-dependent manner. | [1][6] |

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of agent 51 are mediated through its direct interference with the canonical NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the inhibitory action of agent 51.

Caption: NF-κB signaling pathway and the inhibitory points of Agent 51.

Experimental Protocols

The following sections detail the methodologies employed to evaluate the inhibitory effects of agent 51 on p65 phosphorylation and NF-κB activation.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 murine macrophage cells were utilized for LPS-induced inflammation studies.

-

HEK293T human embryonic kidney cells were used for TNF-α-induced NF-κB activation and nuclear translocation assays.

-

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells were pre-treated with varying concentrations of agent 51 for a specified duration (e.g., 1-2 hours) before stimulation with either LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).

Western Blotting for Protein Phosphorylation and Expression

This technique was used to quantify the levels of total and phosphorylated p65 and IκBα, as well as the expression of iNOS and COX-2.

Caption: General workflow for Western blotting analysis.

-

Primary Antibodies: Specific antibodies targeting the phosphorylated forms of p65 (e.g., at Ser536) and IκBα (e.g., at Ser32/36), as well as total p65, total IκBα, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) were used.

-

Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities were quantified using densitometry software and normalized to the loading control.

Nuclear and Cytoplasmic Fractionation for Translocation Studies

This method was employed to determine the subcellular localization of p65 and p50.

-

Cell Harvesting and Lysis: Following treatment, cells were harvested and lysed in a hypotonic buffer to swell the cell membrane while keeping the nuclear membrane intact.

-

Cytoplasmic Fraction Isolation: The cell lysate was centrifuged at a low speed to pellet the nuclei. The supernatant, containing the cytoplasmic fraction, was collected.

-

Nuclear Fraction Isolation: The nuclear pellet was washed and then lysed with a high-salt nuclear extraction buffer. The resulting lysate was centrifuged at a high speed to pellet the nuclear debris, and the supernatant, containing the nuclear proteins, was collected.

-

Analysis: The cytoplasmic and nuclear fractions were then analyzed by Western blotting for p65 and p50 levels. Lamin B1 and β-tubulin were used as markers for the nuclear and cytoplasmic fractions, respectively.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Transfection: HEK293T cells were co-transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Stimulation: After transfection, cells were pre-treated with agent 51 followed by stimulation with TNF-α.

-

Luciferase Activity Measurement: Cell lysates were prepared, and the firefly and Renilla luciferase activities were measured using a luminometer.

-

Data Analysis: The NF-κB transcriptional activity was expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.

In Vivo Anti-inflammatory Activity

The efficacy of agent 51 in a living organism was assessed using a mouse model of LPS-induced systemic inflammation.

-

Animal Model: C57BL/6 mice were used.

-

Treatment: Mice were pre-treated with agent 51 or a vehicle control via intraperitoneal injection.

-

Induction of Inflammation: Inflammation was induced by an intraperitoneal injection of LPS.

-

Endpoint Analysis: After a specified time, serum was collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA. Tissues could also be harvested for histological analysis or to measure markers of inflammation and oxidative stress.[1]

Conclusion

This compound has been robustly demonstrated to be a potent inhibitor of the NF-κB signaling pathway. The comprehensive data indicate that its primary mechanism of action involves the suppression of p65 and IκBα phosphorylation, leading to the inhibition of NF-κB nuclear translocation and transcriptional activity. This results in a significant reduction in the expression of key pro-inflammatory mediators. The dose-dependent inhibitory effects observed in multiple in vitro and in vivo models underscore the potential of agent 51 as a lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its pharmacokinetic and safety profiles is warranted to advance this promising agent towards clinical applications.

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Post-translational modifications of p65: state of the art [frontiersin.org]

- 6. researchgate.net [researchgate.net]

The Impact of Anti-inflammatory Agent 51 on IκBα Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of the anti-inflammatory compound BAY 11-7082, a representative example of an agent that modulates the NF-κB signaling pathway through the inhibition of IκBα degradation. This document outlines the agent's mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Introduction: The NF-κB Pathway and the Role of IκBα

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins, most notably the Inhibitor of kappa B alpha (IκBα).

The activation of the canonical NF-κB pathway is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1). These signals trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target pro-inflammatory genes. Consequently, the inhibition of IκBα degradation presents a key therapeutic target for anti-inflammatory drug development.

Mechanism of Action: BAY 11-7082

While "Anti-inflammatory agent 51" is not a standardized nomenclature, the compound BAY 11-7082 serves as a well-characterized agent demonstrating the targeted effect on IκBα degradation. BAY 11-7082 is a synthetic anti-inflammatory compound that has been shown to inhibit the NF-κB pathway.[1]

Initially, it was proposed that BAY 11-7082 directly inhibits the IκB kinase (IKK), thereby preventing the phosphorylation of IκBα.[2] However, further research has indicated that while BAY 11-7082 does suppress the activation of IKKs in response to stimuli like lipopolysaccharide (LPS) or IL-1, it does not directly inhibit the IKKs themselves.[3] Instead, it appears to act on upstream components of the signaling pathway.[2][3] Specifically, BAY 11-7082 has been shown to inactivate E2-conjugating enzymes, which are crucial for the ubiquitination events that lead to IKK activation.[3] By preventing IKK activation, BAY 11-7082 effectively blocks the phosphorylation of IκBα. This inhibition of phosphorylation prevents the subsequent ubiquitination and proteasomal degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm in its inactive state.[4]

Quantitative Data

The inhibitory effect of BAY 11-7082 on the NF-κB pathway has been quantified in various studies. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%.

| Compound | Target | Assay Condition | IC50 Value | Reference |

| BAY 11-7082 | TNF-α-induced IκBα phosphorylation | Tumor cells | 10 µM | [1][5][6][7][8] |

Experimental Protocols

The degradation of IκBα is most commonly assessed using Western blotting. This technique allows for the detection and quantification of the total and phosphorylated forms of IκBα in cell lysates.

Western Blot Protocol for IκBα Degradation

Objective: To determine the effect of an anti-inflammatory agent (e.g., BAY 11-7082) on stimulus-induced IκBα degradation.

Materials:

-

Cell culture medium and supplements

-

Plates for cell culture

-

Anti-inflammatory agent (e.g., BAY 11-7082)

-

Stimulating agent (e.g., TNF-α)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-IκBα, anti-phospho-IκBα, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with the anti-inflammatory agent at various concentrations for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL) for a time course (e.g., 0, 5, 15, 30, 60 minutes) to induce IκBα degradation.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against IκBα (or phospho-IκBα) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the IκBα signal to the loading control. A decrease in the IκBα band intensity upon stimulation indicates degradation. The inhibitory effect of the agent is observed as a rescue of the IκBα degradation.

-

Visualizations

Signaling Pathway

Caption: NF-κB signaling pathway and the inhibitory action of BAY 11-7082.

Experimental Workflow

Caption: Workflow for Western blot analysis of IκBα degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. ashpublications.org [ashpublications.org]

- 5. selleckchem.com [selleckchem.com]

- 6. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. BAY 11-7082 InSolution, ≥95%, Selectively and irreversibly inhibits the TNFα-inducible phosphorylation of IκB-α | Sigma-Aldrich [sigmaaldrich.com]

- 8. NB-64-08939-10mg | BAY 11-7082 [19542-67-7] Clinisciences [clinisciences.com]

In-Depth Technical Guide: Anti-inflammatory Agent 51 and its Role in Modulating TNF-α Induced NF-κB Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Anti-inflammatory agent 51, a novel amide/sulfonamide derivative with potent anti-inflammatory properties. The document elucidates the agent's mechanism of action, focusing on its targeted inhibition of the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide is intended to be a resource for researchers and professionals in drug discovery and development, offering a compilation of the currently available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and workflows.

Introduction to TNF-α and the NF-κB Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a pivotal role in orchestrating the inflammatory response. It is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The biological effects of TNF-α are primarily mediated through the activation of the Nuclear Factor-kappa B (NF-κB) signaling cascade.

In a resting state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκB), most notably IκBα. Upon binding of TNF-α to its receptor (TNFR), a signaling complex is recruited, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on NF-κB (typically the p65/RelA subunit), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines like Interleukin-6 (IL-6) and TNF-α itself, thereby amplifying the inflammatory response.

This compound: A Targeted NF-κB Inhibitor

This compound, also identified as compound 11d, is a synthetic amide/sulfonamide derivative that has demonstrated significant anti-inflammatory activity.[1][2][3] Its primary mechanism of action is the inhibition of the NF-κB signaling pathway.[1][2][3]

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB pathway through a multi-faceted approach.[1][3] It has been shown to restore the levels of the inhibitory protein IκBα.[1][3] By preventing the degradation of IκBα, agent 51 effectively sequesters NF-κB in the cytoplasm. Furthermore, it inhibits the translocation of the phosphorylated p65 subunit of NF-κB into the nucleus.[1][3] This dual action ensures a robust blockade of NF-κB-mediated gene transcription, leading to a significant reduction in the production of pro-inflammatory cytokines.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in inhibiting inflammatory responses in the murine macrophage cell line J774A.1 stimulated with lipopolysaccharide (LPS), a potent inducer of the TNF-α and NF-κB pathways.

| Parameter | Cell Line | Stimulant | Value | Reference |

| IC50 for IL-6 Inhibition | J774A.1 | LPS | 0.61 μM | [1][3] |

| IC50 for TNF-α Inhibition | J774A.1 | LPS | 4.34 μM | [1][3] |

Signaling Pathways and Experimental Workflows

TNF-α Induced NF-κB Signaling Pathway and the Action of Agent 51

Caption: TNF-α induced NF-κB signaling pathway and points of inhibition by Agent 51.

Experimental Workflow for Assessing Agent 51 Activity

Caption: Workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

The following are standardized protocols for the key experiments cited in the evaluation of this compound. Note: These are representative protocols and may not reflect the exact conditions used in the original study due to the unavailability of the full-text publication.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line J774A.1.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western blotting) at a density of 2 x 10^5 cells/mL and allowed to adhere overnight.

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Cells are pre-incubated with the agent for 1-2 hours.

-

Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Control wells include untreated cells and cells treated only with LPS.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: After the desired incubation period (e.g., 24 hours) post-LPS stimulation, the cell culture supernatant is collected.

-

Centrifugation: The supernatant is centrifuged at 1,500 rpm for 10 minutes to remove any cellular debris.

-

ELISA Procedure:

-

The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, the supernatant is added to antibody-coated microplates and incubated.

-

After washing, a detection antibody is added, followed by a substrate solution.

-

The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

-

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations of IL-6 and TNF-α in the samples are determined by interpolating from the standard curve. The IC50 values are calculated using non-linear regression analysis.

Western Blotting for NF-κB Pathway Proteins

-

Cell Lysis: After a shorter incubation period (e.g., 30-60 minutes) post-LPS stimulation, the cells are washed with ice-cold Phosphate-Buffered Saline (PBS).

-

Protein Extraction: Total cellular protein is extracted using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated p65 (p-p65), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The levels of p-p65 and IκBα are normalized to the loading control.

Conclusion

This compound represents a promising small molecule inhibitor of the TNF-α induced NF-κB signaling pathway. Its ability to restore IκBα levels and prevent the nuclear translocation of p65 provides a targeted approach to mitigating pro-inflammatory gene expression. The quantitative data underscores its potency in inhibiting key inflammatory cytokines. This technical guide provides a foundational understanding of agent 51 for researchers and drug development professionals, offering insights into its mechanism, efficacy, and the experimental methodologies for its evaluation. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in treating inflammatory disorders.

References

An In-depth Technical Guide on the Target Identification and Validation of Anti-inflammatory Agent "AIA-51" (a p38 MAPK Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a key component of numerous chronic diseases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of inflammatory responses, primarily through its control over the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2][3] Consequently, p38 MAPK, particularly the p38α isoform, has emerged as a significant therapeutic target for anti-inflammatory drug development.[4][5] This guide details the target identification and validation process for a hypothetical anti-inflammatory agent, "AIA-51," a potent and selective inhibitor of p38α MAPK. We will cover the experimental methodologies, present key quantitative data, and visualize the underlying biological and experimental frameworks.

Target Identification: Pinpointing p38 MAPK

The initial stages of identifying p38 MAPK as the target for AIA-51 would typically involve a combination of screening and profiling assays. A common approach is to screen a compound library against a panel of kinases to identify potential targets.

2.1 Initial Hit Identification

AIA-51 was identified from a high-throughput screen designed to find inhibitors of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). This cellular, phenotype-based approach pointed towards a compound that interferes with a key inflammatory signaling pathway.

2.2 Kinase Profiling

To deconvolve the specific molecular target, AIA-51 was subsequently screened against a broad panel of human kinases. This profiling revealed potent inhibitory activity against p38α MAPK, with significantly less activity against other kinases, including other MAPK family members like JNK and ERK, indicating a high degree of selectivity.

Target Validation: Confirming Engagement and Efficacy

Once p38α MAPK was identified as the primary target, a series of validation experiments were conducted to confirm this interaction and its downstream functional consequences.

3.1 Biochemical Assays: Direct Enzyme Inhibition

The direct inhibitory effect of AIA-51 on p38 MAPK isoforms was quantified using biochemical assays. These assays measure the phosphorylation of a specific substrate by the purified kinase enzyme.

Table 1: Biochemical Activity of AIA-51 against p38 MAPK Isoforms

| Isoform | IC50 (nM) |

| p38α | 14 |

| p38β | 480 |

| p38γ | >10,000 |

| p38δ | >10,000 |

Data is representative of typical selective p38α inhibitors.[6]

3.2 Cellular Assays: Target Engagement and Downstream Effects

To confirm that AIA-51 engages p38α in a cellular context and inhibits its downstream signaling, a series of cell-based assays were performed.

3.2.1 Inhibition of Downstream Substrate Phosphorylation

A key downstream substrate of p38 MAPK is MAPK-activated protein kinase 2 (MK2).[7] Inhibition of p38 prevents the phosphorylation and activation of MK2. A western blot analysis can be used to measure the levels of phosphorylated MK2 (p-MK2) in stimulated cells treated with AIA-51.

3.2.2 Cytokine Production Inhibition

The primary therapeutic rationale for inhibiting p38 MAPK is to block the production of inflammatory cytokines. The effect of AIA-51 on the release of TNF-α and IL-1β from LPS-stimulated human PBMCs was quantified.

Table 2: Cellular Activity of AIA-51

| Assay | Cell Type | Stimulant | IC50 (nM) |

| p-MK2 Inhibition | Human PBMCs | LPS | 25 |

| TNF-α Release | Human PBMCs | LPS | 39 |

| IL-1β Release | Human PBMCs | LPS | 160 |

Data is representative of typical p38 inhibitors.[8]

Signaling Pathways and Experimental Workflows

4.1 The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered signaling cascade. It is activated by cellular stresses and inflammatory stimuli, leading to the activation of downstream kinases and transcription factors that drive the expression of inflammatory genes.[9][10]

References

- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 8. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Note: In Vitro Evaluation of "Anti-inflammatory Agent 51"

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The transcription factor NF-κB is a key regulator of inflammatory responses, inducing the expression of pro-inflammatory genes.[1] The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. This application note details a comprehensive in vitro protocol for characterizing the anti-inflammatory properties of a test compound, referred to as "Anti-inflammatory Agent 51". The described assays are designed to assess the agent's ability to modulate key inflammatory pathways in a cellular model. The murine macrophage cell line, RAW 264.7, is utilized as a model system. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[2][3][4]

Key Signaling Pathway: NF-κB

The NF-κB signaling pathway is a central mediator of the inflammatory response.[1][5] Upon stimulation by inflammatory signals like LPS, a signaling cascade leads to the activation of the IKK complex.[6] This complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimers, allowing them to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7]

Figure 1. Simplified NF-κB signaling pathway.

Experimental Workflow

The overall workflow for evaluating "this compound" involves several key stages, from initial cell culture to final data analysis. This process ensures a systematic and reproducible assessment of the agent's anti-inflammatory and cytotoxic properties.

Figure 2. Experimental workflow for in vitro analysis.

Data Presentation

The efficacy of "this compound" is quantified by its IC50 value, which represents the concentration of the agent required to inhibit 50% of the inflammatory response (e.g., NO or TNF-α production). Cytotoxicity is assessed by the CC50 value, the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/IC50, provides a measure of the agent's therapeutic window.

| Parameter | Agent 51 | Dexamethasone (Control) |

| NO Production IC50 (µM) | 15.2 | 0.5 |

| TNF-α Production IC50 (µM) | 10.8 | 0.2 |

| Cell Viability CC50 (µM) | >100 | >100 |

| Selectivity Index (NO) | >6.5 | >200 |

| Selectivity Index (TNF-α) | >9.2 | >500 |

Experimental Protocols

Cell Culture and Seeding

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

-

Protocol:

Agent Treatment and LPS Stimulation

-

The following day, remove the culture medium.

-

Add fresh medium containing various concentrations of "this compound" or a vehicle control.

-

Pre-incubate the cells with the agent for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) for 18-24 hours.[3]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.[8]

-

After the incubation period, collect 50-100 µL of the cell culture supernatant from each well.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9][10]

-

Incubate the mixture at room temperature for 10-15 minutes.[10]

-

Measure the absorbance at 540-550 nm using a microplate reader.[8][10]

-

Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

TNF-α Quantification (ELISA)

The concentration of TNF-α in the cell culture supernatant is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[11]

-

Use a commercial human TNF-α ELISA kit and follow the manufacturer's instructions.[12][13][14]

-

Briefly, add the collected cell culture supernatants to a 96-well plate pre-coated with a TNF-α capture antibody.[11]

-

Incubate to allow the TNF-α in the sample to bind to the antibody.

-

Wash the plate and add a biotin-conjugated detection antibody specific for TNF-α.

-

After another incubation and wash step, add a streptavidin-HRP conjugate.

-

Finally, add a TMB substrate solution to develop a colored product.[13]

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.[15]

-

Quantify the TNF-α concentration using a standard curve generated with recombinant TNF-α.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[16][17][18]

-

After collecting the supernatant for the NO and TNF-α assays, add 10-20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.[16][19]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][18]

-

Remove the medium and dissolve the formazan crystals by adding 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol).[20]

-

Measure the absorbance at a wavelength of 570 nm.[18]

-

Cell viability is expressed as a percentage relative to the untreated control cells.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

- 9. Nitric Oxide (NO) Assay by Griess Reaction [bio-protocol.org]

- 10. Nitric Oxide Griess Assay [bio-protocol.org]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. stemcell.com [stemcell.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT (Assay protocol [protocols.io]

Application Notes and Protocols: Evaluating "Anti-inflammatory agent 51" in a Murine Model of Acute Lung Injury

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to pulmonary edema, neutrophil infiltration, and compromised gas exchange. A key signaling pathway implicated in the pathogenesis of ALI is the Nuclear Factor-kappa B (NF-κB) pathway, which orchestrates the expression of numerous pro-inflammatory cytokines. Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is widely used to induce ALI in animal models by activating this inflammatory cascade.

"Anti-inflammatory agent 51" (hereafter referred to as Compound 51) is a fluoro-substituted hexahydropyrido[4,3-d]pyrimidine derivative identified as a potent inhibitor of the NF-κB signaling pathway.[1][2][3] Preliminary studies have shown that Compound 51 inhibits NF-κB activation by suppressing the phosphorylation of p65 and its inhibitor, IκBα.[1][2][3] These application notes provide detailed protocols for evaluating the therapeutic efficacy of Compound 51 in a lipopolysaccharide (LPS)-induced ALI mouse model.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

In the context of ALI, LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like alveolar macrophages.[[“]][5] This interaction triggers a downstream signaling cascade that converges on the IκB kinase (IKK) complex. The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[5][6] The degradation of IκBα releases the NF-κB p65/p50 heterodimer, allowing it to translocate into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6, which amplify the inflammatory response and contribute to lung injury.[[“]][7] Compound 51 exerts its anti-inflammatory effect by preventing the phosphorylation of IκBα and p65, thereby blocking the nuclear translocation of NF-κB and subsequent cytokine production.[1][2][3]

Experimental Protocols

LPS-Induced Acute Lung Injury Mouse Model

This protocol describes the induction of ALI in mice via intratracheal administration of LPS.[8][9]

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O55:B5

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)

-

22G venous catheter

-

Microsyringe (50-100 µL)

Procedure:

-

Prepare the LPS solution in sterile saline at a concentration of 1 mg/mL.

-

Anesthetize the mouse via intraperitoneal injection of Ketamine/Xylazine. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Place the mouse in a supine position on a surgical board.

-

Make a small midline incision in the neck to expose the trachea.

-

Carefully insert a 22G catheter into the trachea through the vocal cords.

-

Instill 50 µL of the LPS solution (50 µ g/mouse ) or sterile saline (for the control group) into the lungs via the catheter using a microsyringe.[10]

-

Remove the catheter and close the incision with sutures or surgical clips.

-

Allow the mouse to recover on a warming pad. Monitor the animals for signs of distress. The peak of inflammation is typically observed 12-24 hours post-instillation.[9]

Bronchoalveolar Lavage (BAL) and Fluid Analysis

This protocol is for collecting and analyzing cells and proteins from the lung airways.[11][12]

Materials:

-

Phosphate-Buffered Saline (PBS), cold, sterile

-

EDTA solution (optional, to prevent cell clumping)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microscope slides and staining reagents (e.g., Diff-Quik)

-

BCA Protein Assay Kit

Procedure:

-

At the selected time point (e.g., 24 hours post-LPS), euthanize the mouse.

-

Expose the trachea and insert a catheter.

-

Secure the catheter with a suture.

-

Instill 0.8 mL of cold PBS into the lungs and then gently aspirate. Repeat this process three times, pooling the recovered fluid (BAL fluid or BALF).[9][13]

-

Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.[12]

-

Collect the supernatant for protein and cytokine analysis. Store at -80°C.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare a cytospin slide of the cells and perform a differential cell count (neutrophils, macrophages) after staining. Count at least 200 cells.

-

Measure the total protein concentration in the BALF supernatant using a BCA assay as an indicator of alveolar-capillary barrier permeability.[13]

Lung Wet-to-Dry (W/D) Weight Ratio

This protocol measures pulmonary edema.[14][15][16]

Materials:

-

Analytical balance

-

Drying oven

Procedure:

-

Following euthanasia, excise the right lung.

-

Gently blot the lung to remove excess blood and weigh it immediately to obtain the "wet weight".[15]

-

Place the lung in a drying oven at 60-80°C for 48-72 hours, until a constant weight is achieved.[14][17]

-

Weigh the lung again to obtain the "dry weight".

-

Calculate the W/D ratio by dividing the wet weight by the dry weight.

Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration in the lung tissue.[18][19]

Materials:

-

Lung tissue

-

Potassium phosphate buffer

-

Hexadecyltrimethylammonium bromide (HTAB)

-

O-dianisidine dihydrochloride or TMB

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer or plate reader

Procedure:

-

Homogenize a pre-weighed portion of lung tissue in ice-cold potassium phosphate buffer.

-

Centrifuge the homogenate. Resuspend the pellet in a buffer containing 0.5% HTAB.[18]

-

Subject the suspension to freeze-thaw cycles and sonication to lyse the cells and release MPO.[18]

-

Centrifuge again and collect the supernatant.

-

In a 96-well plate, mix the supernatant with a reaction buffer containing a substrate (e.g., TMB) and H₂O₂.[20]

-

Measure the change in absorbance over time at the appropriate wavelength (e.g., 450 nm for TMB).

-

Express MPO activity relative to the total protein content of the tissue homogenate.

Experimental Workflow and Data Presentation

The following workflow is recommended for evaluating Compound 51.

Quantitative Data Summary

The following tables present representative data from a study evaluating Compound 51 in an LPS-induced ALI mouse model.

Table 1: Analysis of Bronchoalveolar Lavage Fluid (BALF)

| Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | Total Protein (µg/mL) |

|---|---|---|---|

| Vehicle + Saline | 1.1 ± 0.2 | 0.05 ± 0.02 | 85 ± 15 |

| Vehicle + LPS | 9.8 ± 1.5 | 7.5 ± 1.1 | 450 ± 65 |

| Cmpd 51 + LPS | 4.2 ± 0.9* | 2.8 ± 0.6* | 210 ± 40* |

Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle + LPS group.

Table 2: Analysis of Lung Tissue

| Group | Lung W/D Ratio | MPO Activity (U/g tissue) | TNF-α in Lung (pg/mg protein) |

|---|---|---|---|

| Vehicle + Saline | 4.1 ± 0.3 | 0.8 ± 0.2 | 25 ± 8 |

| Vehicle + LPS | 7.9 ± 0.6 | 5.4 ± 0.8 | 280 ± 50 |

| Cmpd 51 + LPS | 5.5 ± 0.5* | 2.1 ± 0.5* | 115 ± 35* |

Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle + LPS group.

Conclusion: The provided protocols offer a comprehensive framework for assessing the anti-inflammatory properties of novel agents like Compound 51 in a clinically relevant model of acute lung injury. The data suggest that Compound 51 significantly attenuates key features of LPS-induced ALI, including pulmonary edema, neutrophil infiltration, and pro-inflammatory cytokine production. These findings support the therapeutic potential of targeting the NF-κB pathway for the treatment of ALI/ARDS.

References

- 1. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. consensus.app [consensus.app]

- 5. Frontiers | Brevilin A Ameliorates Acute Lung Injury and Inflammation Through Inhibition of NF-κB Signaling via Targeting IKKα/β [frontiersin.org]

- 6. Therapeutic Targeting of NF-κB in Acute Lung Injury: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription factor-mediated signaling pathways’ contribution to the pathology of acute lung injury and acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 10. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn-links.lww.com [cdn-links.lww.com]

- 14. Lung Wet/Dry Weight Ratio [bio-protocol.org]

- 15. Lung Wet/Dry Ratio [bio-protocol.org]

- 16. Lung wet/dry (W/D) weight measurement [bio-protocol.org]

- 17. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of myeloperoxidase activity in lung tissue [bio-protocol.org]

- 19. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Myeloperoxidase (MPO) assay [bio-protocol.org]

Application Notes and Protocols: Investigating the Role of TDAG51 in a DSS-Induced Colitis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of T-cell death-associated gene 51 (TDAG51), also known as PHLDA1, in a dextran sulfate sodium (DSS)-induced colitis model. The provided protocols offer detailed methodologies for inducing colitis and assessing the therapeutic potential of targeting TDAG51.

Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] The DSS-induced colitis model in mice is a widely used experimental model that mimics many of the clinical and histological features of human ulcerative colitis.[2] Recent studies have identified TDAG51 as a novel regulator in the pathogenesis of DSS-induced colitis.[1] Upregulation of TDAG51 has been observed in the colon tissues of mice with experimental colitis.[3] Notably, TDAG51 deficiency has been shown to protect mice from both acute and chronic DSS-induced colitis, suggesting that TDAG51 is a potential therapeutic target for IBD.[1]

Mechanism of Action